ACP-5862

Description

Properties

IUPAC Name |

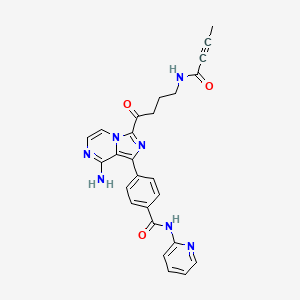

4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O3/c1-2-6-21(35)29-14-5-7-19(34)25-32-22(23-24(27)30-15-16-33(23)25)17-9-11-18(12-10-17)26(36)31-20-8-3-4-13-28-20/h3-4,8-13,15-16H,5,7,14H2,1H3,(H2,27,30)(H,29,35)(H,28,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAATUBTUPPERZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of ACP-5862

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor. This document provides a comprehensive technical overview of the chemical structure, properties, and in vitro biological activities of ACP-5862. It is intended to serve as a resource for researchers and drug development professionals interested in the pharmacology and metabolism of acalabrutinib and its derivatives. All quantitative data are presented in structured tables, and detailed experimental methodologies for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

ACP-5862 is formed in vivo through the CYP3A4-mediated oxidation of the pyrrolidine ring of its parent compound, acalabrutinib. This biotransformation results in a ring-opened ketone/amide structure.

Table 1: Chemical and Physical Properties of ACP-5862

| Property | Value | Reference |

| IUPAC Name | 4-{8-amino-3-[4-(but-2-ynamido)butanoyl]imidazo[1,5-a]pyrazin-1-yl}-N-(pyridin-2-yl)benzamide | [1] |

| Synonyms | Acalabrutinib M27 Metabolite | [1] |

| CAS Number | 2230757-47-6 | [2] |

| Molecular Formula | C26H23N7O3 | [1] |

| Molecular Weight | 481.51 g/mol | [2] |

| SMILES Notation | CC#CC(=O)NCCCC(=O)C1=NC(=C2N1C=CN=C2N)C1=CC=C(C=C1)C(=O)NC1=CC=CC=N1 | [1] |

| Appearance | White to off-white solid | [2] |

Biological Activity

ACP-5862 is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4] Like its parent drug, acalabrutinib, ACP-5862 forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5]

Table 2: In Vitro Biological Activity of ACP-5862

| Parameter | Value | Species/System | Reference |

| BTK IC50 | 5.0 nM | Recombinant Human BTK | [2] |

| CYP3A4 Inhibition | Weak, time-dependent | Human Liver Microsomes | [2] |

| CYP2C8 Inhibition | Weak, time-dependent | Human Liver Microsomes | [2] |

| Plasma Protein Binding | 98.6% | Human Plasma | [2] |

| 99.8% | Rat Plasma | [2] | |

| 94.3% | Dog Plasma | [2] | |

| 98.6% | Mouse Plasma | [2] |

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize the biological activity of ACP-5862. These are based on standard methodologies in the field.

BTK Kinase Inhibition Assay (Biochemical)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of ACP-5862 against recombinant human BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)

-

ATP

-

Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ACP-5862 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of ACP-5862 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 1 µL of the diluted ACP-5862 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of recombinant BTK enzyme solution (at a pre-determined optimal concentration) to each well.

-

Add 2 µL of a mixture of the peptide substrate and ATP to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of ACP-5862 relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

CYP3A4 Inhibition Assay (In Vitro)

This protocol outlines a method to assess the inhibitory potential of ACP-5862 on CYP3A4 activity using human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

CYP3A4 substrate (e.g., midazolam)

-

ACP-5862 stock solution (in DMSO)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare serial dilutions of ACP-5862 in a suitable solvent.

-

In a microcentrifuge tube, pre-incubate the HLM with the various concentrations of ACP-5862 or vehicle control in potassium phosphate buffer at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH regenerating system and the CYP3A4 substrate (midazolam).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the midazolam metabolite (e.g., 1'-hydroxymidazolam) using a validated LC-MS/MS method.

-

Calculate the percent inhibition of CYP3A4 activity at each ACP-5862 concentration and determine the IC50 value.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol describes the determination of the fraction of ACP-5862 bound to plasma proteins using a Rapid Equilibrium Dialysis (RED) device.

Materials:

-

Rapid Equilibrium Dialysis (RED) device with inserts

-

Human plasma (or plasma from other species)

-

ACP-5862 stock solution (in DMSO)

-

Phosphate buffered saline (PBS), pH 7.4

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Spike the plasma with ACP-5862 at the desired final concentration (e.g., 1 µM).

-

Add the spiked plasma (e.g., 200 µL) to the sample chamber of the RED device insert.

-

Add PBS (e.g., 350 µL) to the buffer chamber of the insert.

-

Seal the plate and incubate at 37°C with shaking (e.g., 100 rpm) for 4 hours to allow for equilibrium.

-

After incubation, collect aliquots from both the plasma and buffer chambers.

-

Matrix-match the samples for analysis (i.e., add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot).

-

Determine the concentration of ACP-5862 in both the plasma and buffer samples using a validated LC-MS/MS method.

-

Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percent bound is then calculated as (1 - fu) * 100.

Signaling Pathways and Workflows

BTK Signaling Pathway Inhibition by ACP-5862

ACP-5862, like acalabrutinib, targets and inhibits BTK, a critical kinase in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling cascades that are essential for B-cell proliferation, survival, and activation.

Caption: Inhibition of the BTK signaling pathway by ACP-5862.

Experimental Workflow for Characterizing ACP-5862

The following diagram illustrates a typical workflow for the in vitro characterization of a drug metabolite like ACP-5862.

Caption: Workflow for the in vitro characterization of ACP-5862.

Conclusion

ACP-5862 is a major, pharmacologically active metabolite of acalabrutinib that contributes to the overall clinical efficacy of the parent drug. It is a potent and selective covalent inhibitor of BTK with high plasma protein binding. Understanding the chemical properties and biological activities of ACP-5862 is crucial for a comprehensive assessment of the pharmacology of acalabrutinib. The data and protocols presented in this guide provide a valuable resource for researchers in the field of kinase inhibitor development and drug metabolism.

References

- 1. Development and validation of a higher-throughput equilibrium dialysis assay for plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dl.icdst.org [dl.icdst.org]

- 3. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Synthesis of ACP-5862: A Covalent BTK Inhibitor and Major Active Metabolite of Acalabrutinib

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

ACP-5862 has been identified as the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] This document provides a comprehensive overview of the discovery, synthesis, and biological characterization of ACP-5862. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. All quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying scientific principles.

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[2] Its activation is crucial for B-cell proliferation, differentiation, and survival. Consequently, BTK has emerged as a key therapeutic target for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

Acalabrutinib is a potent and selective covalent inhibitor of BTK. Following oral administration, acalabrutinib is extensively metabolized, with ACP-5862 being the most abundant circulating metabolite in humans.[1][3] This metabolite is not an inactive byproduct but rather a potent BTK inhibitor in its own right, contributing significantly to the overall clinical efficacy of acalabrutinib.[3][4] This whitepaper will delve into the scientific journey of ACP-5862, from its discovery to its detailed characterization.

Discovery and Structural Elucidation

During the clinical development of acalabrutinib, human plasma profiling revealed the presence of a major metabolite, initially designated as M27, with a mass 16 Da greater than the parent compound.[5] This suggested an oxidative transformation. The metabolite was isolated from in vitro biosynthetic reactions and its structure was elucidated using nuclear magnetic resonance (NMR) spectroscopy.[3][6] The analysis confirmed that ACP-5862 is a pyrrolidine ring-opened ketone/amide derivative of acalabrutinib.[3][6] Its chemical name is 4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide.[7] The structure was ultimately confirmed by chemical synthesis.[3][6]

Synthesis of ACP-5862

While a detailed, step-by-step synthesis of ACP-5862 is not publicly available in the scientific literature, a plausible synthetic route can be conceptualized based on the known structure of ACP-5862 and the synthesis of its parent compound, acalabrutinib. The synthesis would likely involve the coupling of three key fragments: a substituted imidazo[1,5-a]pyrazine core, a pyridine-containing benzamide moiety, and a modified side chain that incorporates the but-2-ynoylamino butanoyl group.

A potential retrosynthetic analysis is depicted below. The synthesis would likely culminate in the acylation of a primary amine with but-2-ynoic acid or an activated derivative thereof.

Caption: Retrosynthetic analysis of ACP-5862.

Biological Activity and Mechanism of Action

ACP-5862, like its parent drug acalabrutinib, is a potent and irreversible inhibitor of BTK.[2] It forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inactivation.[1] This, in turn, blocks the downstream signaling pathways that are essential for B-cell survival and proliferation.[2]

BTK Signaling Pathway

The following diagram illustrates the BTK signaling pathway and the point of inhibition by ACP-5862.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exposure-response analysis of acalabrutinib and its active metabolite, ACP-5862, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ACP-5862 | BTK | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]

ACP-5862: A Comprehensive Technical Review of the Major Active Metabolite of Acalabrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acalabrutinib is a highly selective, second-generation inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1] Upon administration, acalabrutinib is extensively metabolized, with ACP-5862 identified as its major circulating and pharmacologically active metabolite.[2][3] This technical guide provides an in-depth overview of ACP-5862, consolidating key data on its pharmacology, pharmacokinetics, and the experimental methodologies used for its characterization. Understanding the profile of ACP-5862 is critical for a comprehensive assessment of the clinical efficacy and safety of acalabrutinib.

Chemical Identity and Formation

ACP-5862, also known as M27, is formed through the oxidation of acalabrutinib's pyrrolidine ring, resulting in a ring-opened ketone/amide structure.[4][5] This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[4][6] The butynamide electrophile, responsible for the covalent inhibition of BTK, remains intact in ACP-5862, conferring its pharmacological activity.[6]

Quantitative Pharmacological and Pharmacokinetic Data

The following tables summarize the key quantitative parameters for ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency and BTK Inhibition

| Compound | Target | IC50 | Potency Relative to Acalabrutinib | Reference |

| Acalabrutinib | BTK | 3 nM | - | [7] |

| ACP-5862 | BTK | 5.0 nM | Approximately 50% less potent | [1][7] |

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Acalabrutinib | ACP-5862 | Unit | Reference |

| Geometric Mean AUC | ~2-3 fold lower than ACP-5862 | ~2-3 fold higher than acalabrutinib | ng·h/mL | [2][8] |

| Median Tmax (capsules) | 0.9 | 1.6 | hours | [1] |

| Median Tmax (tablets) | 0.5 | 0.75 | hours | [1] |

| Geometric Mean Terminal Half-life (t1/2) | 1.4 | 6.4 - 6.9 | hours | [7][8] |

| Apparent Clearance (CL/F) | 169 | 21.9 | L/h | [9] |

| Volume of Distribution (Central) | 33.1 | 38.5 | L | [9] |

| Volume of Distribution (Peripheral) | 226 | 38.4 | L | [9] |

| Plasma Protein Binding | 97.5% | 98.6% | % | [1] |

Table 3: In Vitro Metabolic Parameters for ACP-5862

| Parameter | Enzyme | Value | Unit | Reference |

| Formation Km | rCYP3A4 | 2.78 | µM | [4][6] |

| Formation Vmax | rCYP3A4 | 4.13 | pmol/pmol CYP/min | [4][6] |

| Intrinsic Clearance | 23.6 | µL/min/mg | [4][6] |

Signaling Pathway and Mechanism of Action

Both acalabrutinib and ACP-5862 exert their therapeutic effect by inhibiting BTK, a critical enzyme in the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells.[1] By covalently binding to a cysteine residue in the active site of BTK, acalabrutinib and ACP-5862 irreversibly inhibit its enzymatic activity, leading to the disruption of downstream signaling and ultimately, apoptosis of malignant B-cells.[1][10]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the published literature outlines the key methodologies employed in the characterization of ACP-5862.

In Vitro Metabolism and Reaction Phenotyping

The metabolic pathways of acalabrutinib and the formation of ACP-5862 were investigated using in vitro systems. A general workflow for such an experiment is as follows:

Methodology Summary:

-

Incubation: Acalabrutinib is incubated with human liver microsomes or recombinant cytochrome P450 enzymes (specifically CYP3A4) to initiate metabolic reactions.[4][6]

-

Trapping of Reactive Intermediates: To identify transient reactive intermediates, trapping agents like glutathione can be included in the incubation mixture.[11]

-

Reaction Termination: The metabolic reaction is stopped at specific time points by adding a quenching solution, such as acetonitrile.

-

Analysis: The resulting mixture is then analyzed using liquid chromatography with tandem mass spectrometry (LC-MS/MS) to separate and detect the parent drug and its metabolites.[12]

-

Structural Elucidation: The precise structure of purified metabolites, such as ACP-5862, is confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy.[4][5]

Pharmacokinetic Analysis in Human Plasma

The quantification of acalabrutinib and ACP-5862 in plasma samples from clinical trials is essential for determining their pharmacokinetic profiles.

Methodology Summary:

-

Sample Collection: Blood samples are collected from subjects at various time points following the administration of acalabrutinib.

-

Plasma Separation: Plasma is isolated from the whole blood through centrifugation.

-

Quantification: The concentrations of acalabrutinib and ACP-5862 in the plasma are determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[12] The nominal range of quantitation has been reported as 1-1000 ng/mL for acalabrutinib and 5-5000 ng/mL for ACP-5862.[12]

-

Pharmacokinetic Modeling: The resulting concentration-time data is analyzed using non-linear mixed-effects modeling to determine key pharmacokinetic parameters such as AUC, Cmax, t1/2, and clearance.[9][13]

Drug-Drug Interaction Potential

Given that CYP3A4 is the primary enzyme responsible for both the formation and subsequent metabolism of ACP-5862, there is a potential for drug-drug interactions (DDIs).[4][6] Physiologically-based pharmacokinetic (PBPK) modeling has been employed to predict the impact of co-administering CYP3A inhibitors or inducers.[3][14] While acalabrutinib exposure is significantly affected by strong CYP3A modulators, the impact on the total active moieties (acalabrutinib + ACP-5862) is less pronounced.[14] In vitro studies have shown that both acalabrutinib and ACP-5862 are weak inhibitors of some CYP enzymes and are substrates of the efflux transporters P-gp (MDR1) and BCRP.[4][6]

Conclusion

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib, contributing significantly to the overall clinical activity of the drug. It is a potent and selective covalent inhibitor of BTK, with a longer half-life and higher systemic exposure than its parent compound. A thorough understanding of the formation, pharmacokinetics, and pharmacological profile of ACP-5862 is indispensable for the continued development and optimal clinical application of acalabrutinib. The data presented in this guide underscore the importance of comprehensive metabolite profiling in modern drug development.

References

- 1. drugs.com [drugs.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Acalabrutinib? [synapse.patsnap.com]

- 11. Ion Trap LC/MS reveals the generation of reactive intermediates in acalabrutinib metabolism: phase I metabolic profiling and bioactivation pathways elucidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP-5862, Using a Physiologically-Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ACP-5862 in the Bruton's Tyrosine Kinase (BTK) Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ACP-5862, the major active and circulating metabolite of the Bruton's Tyrosine Kinase (BTK) inhibitor, acalabrutinib. We will delve into its mechanism of action, biochemical and cellular potency, pharmacokinetic profile, and its significant contribution to the overall therapeutic effect of acalabrutinib in the context of the BTK signaling pathway.

Introduction: The Significance of ACP-5862

Acalabrutinib is a highly selective, second-generation, irreversible BTK inhibitor approved for the treatment of various B-cell malignancies.[1] Upon oral administration, acalabrutinib is extensively metabolized, primarily by cytochrome P450 3A4 (CYP3A4) enzymes.[2][3] This process leads to the formation of ACP-5862 (also known as M27), a pyrrolidine ring-opened metabolite.[2][3]

Crucially, ACP-5862 is not an inactive byproduct. It is a pharmacologically active molecule that retains the crucial butynamide electrophile, allowing it to exert its own inhibitory effect on BTK.[4] In human plasma, the mean exposure (Area Under the Curve, AUC) to ACP-5862 is approximately two- to threefold higher than that of the parent drug, acalabrutinib, and it possesses a longer half-life.[5][6] This sustained presence in circulation suggests that ACP-5862 is a key contributor to the clinical efficacy and safety profile observed in patients treated with acalabrutinib.[2][3]

Mechanism of Action: Covalent Inhibition of BTK

The B-cell receptor (BCR) signaling pathway is fundamental for the proliferation, trafficking, chemotaxis, and survival of B-lymphocytes.[6][7] Bruton's Tyrosine Kinase (BTK) is a critical downstream signaling molecule in this cascade. Dysregulation of the BCR pathway is a hallmark of many B-cell cancers, making BTK an important therapeutic target.

Both acalabrutinib and its metabolite, ACP-5862, share the same mechanism of action. They function as selective and irreversible inhibitors of BTK.[7] They form a covalent bond with a specific cysteine residue (Cys481) located in the active site of the BTK enzyme.[2][7] This irreversible binding permanently inactivates the kinase, effectively shutting down the downstream signaling pathways necessary for malignant B-cell proliferation and survival.[7]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the activity and characteristics of ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: Biochemical Potency and BTK Binding Kinetics

| Compound | BTK IC₅₀ (nM) | Affinity (Kᵢ) | Inactivation Rate (kᵢₙₐ꜀ₜ) | Potency vs. Acalabrutinib |

|---|---|---|---|---|

| Acalabrutinib | 3 - 5[5] | Similar to ACP-5862[4] | ~2x ACP-5862 rate[4] | - |

| ACP-5862 | 5.0[5] | Similar to Acalabrutinib[4] | ~0.5x Acalabrutinib rate[4] | ~50% less potent[6][7] |

Table 2: Cellular Activity in Human Whole Blood (hWB)

| Compound | EC₅₀ (nM)¹ | EC₉₀ (nM)¹ |

|---|---|---|

| Acalabrutinib | 9.2 ± 4.4[4] | 72 ± 20[4] |

| ACP-5862 | 64 ± 6[4] | 544 ± 376[4] |

¹ For inhibition of anti-IgD-induced CD69 expression.

Table 3: Comparative Pharmacokinetic (PK) Properties

| Parameter | Acalabrutinib | ACP-5862 |

|---|---|---|

| Half-Life (t₁/₂) | ~1 hour[7] | ~6.9 hours[5][6] |

| Time to Peak (Tₘₐₓ) | 0.9 hours[7] | 1.6 hours[7] |

| Exposure (AUC) | - | 2- to 3-fold higher than acalabrutinib[6][7] |

| Plasma Protein Binding | 97.5%[7] | 98.6%[5][7] |

| Apparent Clearance (CL/F) | 71 L/hour[7] | 13 L/hour[7] |

| Volume of Distribution (Vdss) | ~101 L[7] | ~67 L[7] |

Table 4: Metabolic Formation Parameters

| Parameter | Value |

|---|---|

| Primary Enzyme Responsible | CYP3A4[2][3] |

| Michaelis Constant (Kₘ) | 2.78 µM[2][3] |

| Maximum Velocity (Vₘₐₓ) | 4.13 pmol/pmol CYP3A/min[2][3] |

| Intrinsic Clearance | 23.6 µL/min/mg[2][3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to characterize ACP-5862.

A. BTK Enzymatic Activity Assay (e.g., LanthaScreen™)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.

-

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used. It measures the phosphorylation of a substrate by the BTK enzyme.

-

Protocol Outline:

-

Recombinant human BTK enzyme is incubated with a fluorescently labeled polypeptide substrate and ATP.

-

Serial dilutions of the test compound (acalabrutinib or ACP-5862) are added to the reaction wells.

-

The reaction is allowed to proceed for a defined period (e.g., 60 minutes).

-

A detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate is added.

-

If the substrate is phosphorylated by BTK, the antibody binds, bringing the terbium donor and the substrate's acceptor fluorophore into proximity, generating a FRET signal.

-

The signal is read on a fluorescence plate reader. The IC₅₀ value is calculated as the concentration of the inhibitor that causes a 50% reduction in the signal.

-

B. Cellular Assay: Inhibition of B-Cell Activation (CD69 Expression)

This assay measures the functional consequence of BTK inhibition within a cellular context, using primary human blood cells.

-

Principle: BTK is essential for BCR-mediated activation of B-cells. CD69 is a well-established early cell surface marker of lymphocyte activation. Inhibition of BTK prevents the upregulation of CD69 upon BCR stimulation.

-

Protocol Outline:

-

Human whole blood (hWB) or isolated peripheral blood mononuclear cells (PBMCs) are collected from healthy donors.

-

Cells are pre-incubated with various concentrations of ACP-5862 or acalabrutinib for a set time (e.g., 1-2 hours).

-

B-cell activation is induced by adding a BCR stimulus, typically anti-IgD antibody.

-

The samples are incubated (e.g., 18-24 hours at 37°C) to allow for CD69 expression.

-

Red blood cells are lysed.

-

The remaining white blood cells are stained with fluorescently-labeled antibodies against B-cell markers (e.g., CD19 or CD20) and the activation marker CD69.

-

The percentage of CD69-positive B-cells is quantified using multi-color flow cytometry.

-

EC₅₀ values are determined by plotting the percentage of inhibition against the drug concentration.

-

Conclusion and Significance

The data conclusively demonstrate that ACP-5862 is not merely a metabolite of acalabrutinib but a potent and selective covalent BTK inhibitor in its own right. While it is approximately 50% less potent than its parent compound in direct BTK inhibition, its pharmacological contribution is substantial due to its distinct pharmacokinetic profile.[6][7][8]

The two- to threefold higher plasma exposure and significantly longer half-life of ACP-5862 ensure that potent BTK inhibition is maintained throughout the dosing interval.[5][6][7] This sustained activity is critical for the robust and consistent therapeutic effects observed in patients with B-cell malignancies.[1][9][10] Therefore, any comprehensive understanding of acalabrutinib's clinical pharmacology must consider the combined, synergistic action of both the parent drug and its major active metabolite, ACP-5862. This proactive characterization of a major metabolite serves as a valuable paradigm in modern drug development, ensuring a more complete picture of a drug's efficacy and potential for drug-drug interactions.[2][3]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medicine.com [medicine.com]

- 8. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exposure-response analysis of acalabrutinib and its active metabolite, ACP-5862, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the In Vivo Pharmacokinetic Profile of ACP-5862

This technical guide provides a comprehensive overview of the in vivo pharmacokinetic (PK) profile of ACP-5862, the major active and circulating metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, acalabrutinib. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

ACP-5862, also known as M27, is the primary metabolite of acalabrutinib and plays a significant role in the overall clinical efficacy and safety profile of the parent drug.[1][2] Formed through CYP3A-mediated oxidation of acalabrutinib, ACP-5862 is a potent and selective covalent inhibitor of BTK.[3] Understanding its pharmacokinetic properties is crucial for a complete assessment of acalabrutinib's therapeutic effects and potential drug-drug interactions.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ACP-5862 in humans.

Table 1: Key Pharmacokinetic Parameters of ACP-5862 in Humans

| Parameter | Value | Reference(s) |

| Half-Life (t½) | 6.9 hours | [4][5] |

| Time to Peak (Tmax) | 1.6 hours (range: 0.9 to 2.7 hours) | [6] |

| Protein Binding | 98.6% (in human plasma) | [4][6] |

| Volume of Distribution (Vdss) | ~67 L | [6] |

| Clearance (CL) | 13 L/hour | [6] |

| Metabolizing Enzyme | Primarily CYP3A4 | [1][2] |

| Transporter Substrate | P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP) | [2][7] |

Table 2: Comparative Pharmacokinetic and Potency Data (ACP-5862 vs. Acalabrutinib)

| Parameter | ACP-5862 | Acalabrutinib | Reference(s) |

| Mean Exposure (AUC) | Approximately 2- to 3-fold higher | - | [4][5][6] |

| BTK Inhibition Potency (IC50) | 5.0 nM | 3 nM | [4] |

| Half-Life (t½) | 6.9 hours | ~1 hour | [4][5][6] |

| Plasma Protein Binding | 98.6% | 97.5% | [6] |

Experimental Protocols

Detailed experimental protocols for the characterization of ACP-5862's pharmacokinetics are primarily derived from clinical and preclinical studies of acalabrutinib. The key methodologies employed are outlined below.

Population Pharmacokinetic (PK) Modeling

A population PK approach has been utilized to characterize the pharmacokinetics of both acalabrutinib and ACP-5862.[8][9] This methodology involves:

-

Data Collection: Sparse and rich pharmacokinetic samples are collected from healthy subjects and patients with B-cell malignancies across multiple clinical studies.[9]

-

Model Development: Nonlinear mixed-effects modeling is used to develop a population PK model. For ACP-5862, a two-compartment model with first-order elimination is typically employed.[8][9]

-

Parameter Estimation: The model is used to estimate key pharmacokinetic parameters such as clearance, volume of distribution, and absorption rate constants, along with inter-individual and inter-occasion variability.

In Vitro Enzyme and Transporter Assays

The metabolic pathways and potential for drug-drug interactions of ACP-5862 have been investigated using various in vitro systems:

-

Recombinant CYP (rCYP) Phenotyping: To identify the specific cytochrome P450 enzymes responsible for the formation and metabolism of ACP-5862, incubations are performed with a panel of recombinant human CYP enzymes. These studies have confirmed CYP3A4 as the primary enzyme.[1][2]

-

CYP and UGT Inhibition Assays: The potential of ACP-5862 to inhibit major drug-metabolizing enzymes is assessed using human liver microsomes or recombinant enzymes with probe substrates. ACP-5862 has been shown to be a weak inhibitor of CYP2C9 and CYP2C19.[1][2]

-

Transporter Substrate and Inhibition Assays: In vitro systems, such as membrane vesicles or cell lines overexpressing specific transporters (e.g., P-gp, BCRP, OATP1B1, OATP1B3), are used to determine if ACP-5862 is a substrate or inhibitor of key drug transporters.[2]

Clinical Pharmacokinetic Studies

Dedicated clinical trials have been conducted to evaluate the pharmacokinetics of acalabrutinib and ACP-5862 under various conditions:

-

Drug-Drug Interaction (DDI) Studies: These studies assess the impact of co-administering CYP3A4 inhibitors (e.g., fluconazole, isavuconazole) or inducers on the plasma concentrations of acalabrutinib and ACP-5862.[10][11][12]

-

Hepatic Impairment Studies: The influence of varying degrees of liver function on the disposition of acalabrutinib and the formation of ACP-5862 is evaluated in subjects with mild, moderate, and severe hepatic impairment compared to subjects with normal hepatic function.[6][13]

Visualizations

Signaling Pathway

The following diagram illustrates the mechanism of action of ACP-5862 as a BTK inhibitor within the B-cell receptor (BCR) signaling pathway.

Caption: Mechanism of action of ACP-5862 in the BCR signaling pathway.

Experimental Workflow

The diagram below outlines the general workflow for characterizing the pharmacokinetic profile of ACP-5862.

Caption: General workflow for pharmacokinetic characterization of ACP-5862.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. medicine.com [medicine.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Improved characterization of the pharmacokinetics of acalabrutinib and its pharmacologically active metabolite, ACP‐5862, in patients with B‐cell malignancies and in healthy subjects using a population pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Evaluation of the Drug–Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP‐5862, Using a Physiologically‐Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Drug-Drug Interaction Potential of Acalabrutinib and Its Active Metabolite, ACP-5862, Using a Physiologically-Based Pharmacokinetic Modeling Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Pharmacokinetics of ACP-5862

This technical guide provides a comprehensive overview of the pharmacokinetic properties, specifically the half-life and plasma clearance, of ACP-5862. ACP-5862 is the primary and pharmacologically active metabolite of Acalabrutinib, a second-generation, irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and relevant pathway visualizations.

Pharmacokinetic Profile of ACP-5862

ACP-5862 is formed through CYP3A-mediated oxidation of the parent drug, Acalabrutinib.[4] It is a potent covalent inhibitor of BTK, contributing significantly to the overall clinical efficacy of Acalabrutinib.[3][5] The mean exposure to ACP-5862 is approximately two- to three-fold higher than that of Acalabrutinib itself, although its potency for BTK inhibition is about 50% less than the parent compound.[1][2][6]

The following table summarizes the key pharmacokinetic parameters for ACP-5862 in plasma, with comparative data for Acalabrutinib.

| Parameter | ACP-5862 | Acalabrutinib | Source |

| Half-Life (t½) | 6.9 hours | 0.9 - 1.0 hours | [1][2][6] |

| 3.5 hours | [2] | ||

| Clearance (CL/F) | 21.9 L/h (95% CI: 19.5-24.0) | 169 L/h (95% CI: 159-175) | [7] |

| 13 L/h | 71 L/h | [2] | |

| Intrinsic Clearance | 23.6 µL/min per mg | Not Specified | [5] |

| Time to Peak (Tmax) | 1.6 hours (range: 0.9-2.7) | 0.9 hours (range: 0.5-1.9) | [2] |

| Volume of Distribution (Vd) | 38.5 L (Central) 38.4 L (Peripheral) | 33.1 L (Central) 226 L (Peripheral) | [7] |

| ~67 L (Vdss) | ~101 L (Vdss) | [2] | |

| Plasma Protein Binding | 98.6% | 97.5% | [1][2] |

Experimental Protocols

The pharmacokinetic data presented were primarily derived from population pharmacokinetic (PopPK) modeling and non-compartmental analysis of data from multiple clinical trials.

The pharmacokinetics of Acalabrutinib and ACP-5862 were characterized using a non-linear mixed-effects modeling approach.[7]

-

Data Collection : Data were pooled from numerous Phase I/II trials involving both healthy adult volunteers and patients with B-cell malignancies.[7] This included a substantial number of concentration-time samples for both Acalabrutinib and ACP-5862 (e.g., 11,196 for Acalabrutinib and 1,068 for ACP-5862 in one analysis).[7]

-

Model Structure : The pharmacokinetics of both analytes were effectively described using two-compartment disposition models.[7] Acalabrutinib's absorption was modeled with sequential zero- and first-order constants and a lag time.[7] The formation of ACP-5862 was defined as the clearance of Acalabrutinib multiplied by the fraction metabolized, with its elimination characterized by first-order kinetics.[8]

-

Covariate Analysis : A full covariate approach was employed to assess the influence of various factors on the pharmacokinetic parameters.[7] Investigated covariates included body weight, age, sex, race, health status (healthy vs. patient), hepatic and renal function, and co-administration of acid-reducing agents.[7] While some factors were statistically significant, none were found to cause clinically meaningful changes in drug exposure, supporting a fixed-dosing regimen.[7][8]

Plasma concentrations of Acalabrutinib and ACP-5862 were measured using validated analytical methods.

-

Sample Analysis : Plasma samples were analyzed to determine drug concentrations at various time points after administration.

-

Quantification : The nominal plasma concentration range for quantification was 1 to 1000 ng/mL for Acalabrutinib and 5 to 5000 ng/mL for ACP-5862.[4]

-

Non-Compartmental Analysis (NCA) : Standard NCA methods were used to calculate key PK parameters from the concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and t½.[4]

Mandatory Visualizations

Acalabrutinib and its active metabolite, ACP-5862, are potent inhibitors of Bruton tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[2] Inhibition of BTK disrupts downstream signaling required for B-cell proliferation, trafficking, and survival.[2]

Caption: B-Cell Receptor signaling pathway showing inhibition of BTK by Acalabrutinib and ACP-5862.

The determination of pharmacokinetic parameters for ACP-5862 involved a multi-stage process, heavily reliant on data from clinical trials and subsequent computational analysis.

Caption: Workflow for Population Pharmacokinetic (PopPK) analysis of ACP-5862.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medicine.com [medicine.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the Pharmacokinetics and Safety of a Single Dose of Acalabrutinib in Subjects With Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Therapeutic Potential of ACP-5862: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3][4][5] This document provides a comprehensive technical overview of ACP-5862, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its contribution to the therapeutic efficacy of acalabrutinib in B-cell malignancies. Quantitative data are presented in structured tables, and key experimental methodologies are described to provide a thorough understanding of its preclinical and clinical profile.

Introduction

Acalabrutinib is an established therapeutic agent for various B-cell cancers, including mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[1] Upon administration, acalabrutinib is extensively metabolized, with ACP-5862 being the most prominent circulating active metabolite.[1][4] Formed through CYP3A-mediated oxidation, ACP-5862 retains the critical butynamide electrophile, enabling it to covalently inhibit Bruton's tyrosine kinase.[4] Understanding the pharmacological profile of ACP-5862 is crucial for a complete assessment of acalabrutinib's clinical activity and for optimizing its therapeutic use.

Mechanism of Action

Both acalabrutinib and ACP-5862 are potent and selective covalent inhibitors of Bruton's tyrosine kinase.[1][3] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[3][5]

Covalent Inhibition of BTK

ACP-5862, like its parent compound, forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the active site of the BTK enzyme.[3][6] This irreversible binding leads to the sustained inhibition of BTK activity, thereby disrupting the downstream signaling pathways that promote the survival and proliferation of malignant B-cells.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency and Selectivity

| Parameter | ACP-5862 | Acalabrutinib | Reference |

| BTK IC₅₀ (nM) | 5.0 | 3 | [2][7] |

| hWB EC₅₀ (nM) for CD69 Expression | 64 ± 6 | 9.2 ± 4.4 | [4] |

| hWB EC₉₀ (nM) for CD69 Expression | 544 ± 376 | 72 ± 20 | [4] |

Table 2: Pharmacokinetic Properties

| Parameter | ACP-5862 | Acalabrutinib | Reference |

| Half-Life (hours) | 6.9 | ~1 | [2][3] |

| Time to Peak (hours) | 1.6 (range: 0.9 - 2.7) | 0.9 (range: 0.5 - 1.9) | [3] |

| Plasma Protein Binding (%) | 98.6 | 97.5 | [3] |

| Volume of Distribution (Vdss, L) | ~67 | ~101 | [3] |

| Clearance (L/hour) | 13 | 71 | [3] |

| Metabolizing Enzyme | CYP3A4 | CYP3A4 | [1][6] |

Table 3: In Vitro Metabolic Parameters

| Parameter | Value | Reference |

| ACP-5862 Formation Kₘ (µM) | 2.78 | [1][6] |

| ACP-5862 Formation Vₘₐₓ (pmol/pmol CYP3A/min) | 4.13 | [1][6] |

| ACP-5862 Intrinsic Clearance (µL/min per mg) | 23.6 | [1][6] |

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. The following section outlines the protocols for key experiments cited in this guide.

Biochemical BTK Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of ACP-5862 against BTK.

Methodology:

-

Recombinant wild-type BTK enzyme is incubated with varying concentrations of ACP-5862.

-

A sub-saturating concentration of ATP and a specific peptide substrate are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is terminated, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.

-

The IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Human Whole Blood (hWB) CD69 Expression Assay

Objective: To determine the potency of ACP-5862 in a cellular context by measuring the inhibition of B-cell activation.

Methodology:

-

Freshly collected human whole blood is treated with various concentrations of ACP-5862.

-

B-cell activation is stimulated by the addition of an anti-IgD antibody.

-

The blood is incubated for a specified duration to allow for B-cell activation and subsequent expression of the activation marker CD69 on the cell surface.

-

Red blood cells are lysed.

-

The remaining white blood cells are stained with fluorescently labeled antibodies against B-cell markers (e.g., CD19 or CD20) and CD69.

-

The percentage of CD69-positive B-cells is determined using flow cytometry.

-

The EC₅₀ and EC₉₀ values, representing the concentrations required to achieve 50% and 90% inhibition of CD69 expression, respectively, are calculated from the dose-response curve.

Drug-Drug Interaction Potential

In vitro studies have indicated that CYP3A4 is the primary enzyme responsible for the formation and subsequent metabolism of ACP-5862.[1][6] Both acalabrutinib and ACP-5862 are weak inhibitors of some CYP enzymes (CYP2C8, CYP2C9, CYP3A4 for acalabrutinib; CYP2C9, CYP2C19 for ACP-5862) but do not strongly induce major CYP isoforms.[1] Acalabrutinib and ACP-5862 are substrates of the efflux transporters P-glycoprotein (MDR1) and breast cancer resistance protein (BCRP).[1]

Clinical Significance and Conclusion

While ACP-5862 is approximately 50% less potent than acalabrutinib in inhibiting BTK, its mean exposure in plasma is two- to threefold higher than that of the parent drug.[3][5] This prolonged and higher exposure suggests that ACP-5862 significantly contributes to the overall clinical efficacy observed in patients treated with acalabrutinib.[1] Exposure-response analyses have shown no clinically meaningful correlations between the systemic exposure of acalabrutinib and ACP-5862 and efficacy or safety outcomes, supporting the use of a fixed-dose regimen.[8][9][10]

References

- 1. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medicine.com [medicine.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. ACP-5862 | BTK | TargetMol [targetmol.com]

- 8. Exposure-response analysis of acalabrutinib and its active metabolite, ACP-5862, in patients with B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Formation of ACP-5862 from Acalabrutinib: A Cytochrome P450 3A4-Mediated Metabolic Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acalabrutinib, a potent and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor, has demonstrated significant efficacy in the treatment of various B-cell malignancies.[1][2] Upon administration, acalabrutinib is extensively metabolized, with the major circulating and pharmacologically active metabolite being ACP-5862.[3][4][5] This metabolite is formed through the oxidation of acalabrutinib, a reaction predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3][4][5][6][7] Understanding the kinetics and experimental protocols for studying the formation of ACP-5862 is crucial for drug development, particularly for predicting drug-drug interactions and understanding the overall pharmacological profile of acalabrutinib. This technical guide provides a comprehensive overview of the CYP3A4-mediated formation of ACP-5862 from acalabrutinib, including detailed experimental methodologies, quantitative data, and visual representations of the metabolic pathway and experimental workflows.

Metabolic Pathway

The metabolic conversion of acalabrutinib to ACP-5862 involves the oxidation of the pyrrolidine ring of the parent drug.[1][3] This biotransformation is primarily mediated by the CYP3A4 isoenzyme.[1][3][4][5][6][7] The resulting metabolite, ACP-5862, retains significant pharmacological activity, contributing to the overall efficacy of acalabrutinib.[1][3]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Population Pharmacokinetics of the BTK Inhibitor Acalabrutinib and its Active Metabolite in Healthy Volunteers and Patients with B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bioequivalence and Relative Bioavailability Studies to Assess a New Acalabrutinib Formulation That Enables Coadministration With Proton‐Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Basic Research Applications for ACP-5862

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of ACP-5862 in Preclinical Research

ACP-5862 is the principal and pharmacologically active metabolite of acalabrutinib, a second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] In basic research, ACP-5862 is crucial for understanding the complete pharmacological profile of acalabrutinib. Its significant systemic exposure, which is approximately two- to three-fold higher than that of the parent drug, underscores its potential contribution to both the efficacy and safety profiles observed in clinical settings.[1][3] This guide delineates the fundamental research applications of ACP-5862, focusing on its mechanism of action, metabolic pathway, and its role in drug-drug interactions.

Mechanism of Action: Covalent Inhibition of Bruton's Tyrosine Kinase

ACP-5862, like its parent compound acalabrutinib, is a potent and selective inhibitor of BTK.[1][2] BTK is a critical signaling enzyme in the B-cell receptor (BCR) and cytokine receptor pathways, which are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[2][3] The inhibitory action of ACP-5862 is achieved through the formation of a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[2] This irreversible binding leads to the sustained inhibition of BTK activity, thereby disrupting the signaling cascades that promote the survival and proliferation of malignant B-cells.

Preclinical studies have demonstrated that ACP-5862 possesses intrinsic BTK inhibitory activity with a similar kinase selectivity profile to acalabrutinib.[4] While its potency is approximately 50% less than that of acalabrutinib, its higher systemic exposure suggests a significant contribution to the overall on-target effects of acalabrutinib treatment.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of ACP-5862 in comparison to its parent compound, acalabrutinib, providing a clear basis for experimental design and data interpretation.

Table 1: In Vitro Potency and Binding Characteristics

| Parameter | ACP-5862 | Acalabrutinib | Reference(s) |

| BTK IC₅₀ | 5.0 nM | 3 nM | [1] |

| hWB EC₅₀ (anti-IgD-induced CD69 expression) | 64 ± 6 nM | 9.2 ± 4.4 nM | [4] |

| hWB EC₉₀ (anti-IgD-induced CD69 expression) | 544 ± 376 nM | 72 ± 20 nM | [4] |

| Human Plasma Protein Binding | 98.6% | 97.5% | [2] |

Table 2: Pharmacokinetic Parameters in Humans (Following a single 100 mg oral dose of Acalabrutinib)

| Parameter | ACP-5862 | Acalabrutinib | Reference(s) |

| Half-Life (t½) | 6.9 hours | 1 hour | [1][2] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.6 hours (range: 0.9 to 2.7 hours) | 0.9 hours (range: 0.5 to 1.9 hours) | [2] |

| Mean Exposure (AUC) | ~2-3 fold higher than acalabrutinib | - | [1][3] |

| Apparent Clearance (CL/F) | 13 L/hour | 71 L/hour | [2] |

| Volume of Distribution (Vdss) | ~67 L | ~101 L | [2] |

Table 3: In Vitro Cytochrome P450 (CYP) Interactions

| CYP Enzyme | ACP-5862 | Acalabrutinib | Reference(s) |

| Primary Metabolizing Enzyme | CYP3A4 | CYP3A4 | [5][6] |

| Weak Inhibitor of | CYP2C9, CYP2C19 | CYP2C8, CYP2C9, CYP3A4 | [5] |

| Weak Inactivator of | CYP3A4, CYP2C8 | - | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of ACP-5862 in a research setting.

Protocol 1: Determination of BTK Inhibition using LanthaScreen™ Eu Kinase Binding Assay

This protocol is adapted from the manufacturer's guidelines for the LanthaScreen™ Eu Kinase Binding Assay to determine the IC₅₀ of ACP-5862 for BTK.

Materials:

-

Recombinant human BTK enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer

-

ACP-5862 and Acalabrutinib (as a control)

-

384-well microplates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of ACP-5862 and acalabrutinib in 100% DMSO. A typical starting concentration is 100 µM.

-

Assay Plate Preparation:

-

Add 5 µL of the serially diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.

-

-

Kinase/Antibody Mixture Preparation: Prepare a 3X solution of BTK enzyme and Eu-anti-Tag antibody in Kinase Buffer.

-

Tracer Preparation: Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.

-

Assay Assembly:

-

To each well containing the compound, add 5 µL of the 3X Kinase/Antibody mixture.

-

Add 5 µL of the 3X Tracer solution to all wells.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader. Excite at 340 nm and measure emission at 615 nm and 665 nm.

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vitro Metabolism of Acalabrutinib to ACP-5862 by CYP3A4

This protocol outlines an in vitro experiment to quantify the conversion of acalabrutinib to ACP-5862 mediated by CYP3A4 using human liver microsomes (HLMs) and LC-MS/MS analysis.

Materials:

-

Human Liver Microsomes (HLMs)

-

Acalabrutinib and ACP-5862 analytical standards

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation:

-

In a microcentrifuge tube, combine HLMs, phosphate buffer, and acalabrutinib at the desired concentration.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding 2 volumes of ice-cold ACN with 0.1% formic acid.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

LC-MS/MS Analysis:

-

Inject the samples onto an appropriate C18 column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid and ACN with 0.1% formic acid.

-

Monitor the parent drug (acalabrutinib) and the metabolite (ACP-5862) using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte should be optimized beforehand.

-

-

Data Analysis: Quantify the concentrations of acalabrutinib and ACP-5862 at each time point using a standard curve prepared with analytical standards. Calculate the rate of formation of ACP-5862.

Protocol 3: Anti-IgD-Induced CD69 Expression in Human Whole Blood

This protocol describes a method to assess the pharmacodynamic effect of ACP-5862 on B-cell activation by measuring the expression of the activation marker CD69 in human whole blood following stimulation with anti-IgD antibodies.

Materials:

-

Fresh human whole blood collected in heparin-containing tubes

-

ACP-5862

-

Anti-IgD antibody (stimulating antibody)

-

Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69

-

RBC lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Compound Incubation:

-

Aliquot whole blood into flow cytometry tubes.

-

Add ACP-5862 at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).

-

Incubate for 1 hour at 37°C.

-

-

B-cell Stimulation:

-

Add anti-IgD antibody to all tubes except the unstimulated control.

-

Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Antibody Staining:

-

Add fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies to each tube.

-

Incubate for 20-30 minutes at room temperature in the dark.

-

-

Red Blood Cell Lysis:

-

Add RBC lysis buffer according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at room temperature in the dark.

-

-

Washing: Centrifuge the tubes, discard the supernatant, and wash the cell pellet with FACS buffer.

-

Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis:

-

Gate on the CD19-positive B-cell population.

-

Within the B-cell gate, quantify the percentage of CD69-positive cells and the mean fluorescence intensity (MFI) of CD69.

-

Plot the CD69 expression levels against the concentration of ACP-5862 to determine the EC₅₀.

-

Mandatory Visualizations

Signaling Pathway of BTK Inhibition by ACP-5862

Caption: Covalent inhibition of BTK by ACP-5862 blocks downstream signaling.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for quantifying ACP-5862 formation from acalabrutinib.

Logical Relationship of Acalabrutinib and ACP-5862 Pharmacology

Caption: Acalabrutinib and ACP-5862 both contribute to BTK inhibition.

References

- 1. An Ultrafast UPLC-MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Ultrafast UPLC–MS/MS Method for Characterizing the In Vitro Metabolic Stability of Acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A whole-blood assay for qualitative and semiquantitative measurements of CD69 surface expression on CD4 and CD8 T lymphocytes using flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymphocytes Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

An Initial Assessment of ACP-5862 Bioactivity: A Technical Guide

Introduction

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a second-generation, highly selective, and irreversible Bruton tyrosine kinase (BTK) inhibitor.[1][2] Acalabrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[3][4] Understanding the bioactivity of ACP-5862 is crucial for a comprehensive assessment of the overall clinical efficacy and safety profile of acalabrutinib, as the metabolite circulates in human plasma at concentrations two- to three-fold higher than the parent drug.[5][6] This technical guide provides an initial assessment of ACP-5862's bioactivity, presenting key quantitative data, outlining its mechanism of action, and detailing its metabolic origin.

Quantitative Bioactivity and Pharmacokinetic Data

The following tables summarize the key in vitro bioactivity and pharmacokinetic parameters of ACP-5862, primarily in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Bioactivity of ACP-5862 and Acalabrutinib

| Compound | Target | Assay Type | IC50 | Potency Relative to Acalabrutinib | Reference |

| ACP-5862 | Bruton tyrosine kinase (BTK) | Biochemical Kinase Assay | 5.0 nM | ~50% less potent | [5][6] |

| Acalabrutinib | Bruton tyrosine kinase (BTK) | Biochemical Kinase Assay | 3 nM | - | [5] |

Table 2: Comparative Pharmacokinetic Properties of ACP-5862 and Acalabrutinib

| Parameter | ACP-5862 | Acalabrutinib | Reference |

| Half-Life (t½) | 6.9 hours | 1 hour | [1][5] |

| Mean Exposure (AUC) | ~2-3 fold higher than acalabrutinib | - | [5][6] |

| Time to Peak (Tmax) | 1.6 hours (range: 0.9 to 2.7 hours) | 0.9 hours (range: 0.5 to 1.9 hours) | [1] |

| Apparent Oral Clearance (CL/F) | 13 L/hour | 71 L/hour | [1][6] |

| Volume of Distribution (Vdss) | ~67 L | ~101 L | [1] |

| Plasma Protein Binding | 98.6% | 97.5% | [1][5] |

Mechanism of Action: Covalent Inhibition of Bruton Tyrosine Kinase

ACP-5862, like its parent compound acalabrutinib, is a potent and selective covalent inhibitor of Bruton tyrosine kinase (BTK).[3][4] BTK is a critical signaling molecule in the B-cell receptor (BCR) and cytokine receptor pathways.[1][2] These pathways are essential for B-cell proliferation, trafficking, chemotaxis, and adhesion.[1]

The mechanism of action involves the formation of a covalent bond between ACP-5862 and a cysteine residue (Cys481) within the active site of the BTK enzyme.[1][4] This irreversible binding leads to the inhibition of BTK enzymatic activity, thereby disrupting the downstream signaling pathways that promote the survival and proliferation of malignant B-cells.[1]

Metabolic Pathway: Formation of ACP-5862 from Acalabrutinib

ACP-5862 is formed from acalabrutinib primarily through metabolism by cytochrome P450 3A4 (CYP3A4) enzymes in the liver.[3][4] The metabolic reaction involves the oxidation and opening of the pyrrolidine ring of acalabrutinib to form the active ketone/amide structure of ACP-5862.[3][4] This metabolic conversion is significant as it results in a major circulating active metabolite that contributes to the overall pharmacological effect of acalabrutinib administration.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the bioactivity assays of ACP-5862 are not fully elaborated in the publicly available literature. However, the cited research indicates the use of standard biochemical and cellular assay methodologies.[3][4] For researchers seeking to replicate these findings, it is recommended to consult the supplementary materials of the primary research articles or to adapt established protocols for kinase inhibition and cell viability assays.

1. Biochemical Kinase Assay (General Workflow)

This assay is designed to measure the direct inhibitory effect of a compound on the activity of a purified enzyme.

2. Cellular Assays

Cellular assays are employed to assess the potency of a compound in a more physiologically relevant environment. While specific cell lines used for ACP-5862 were not detailed in the initial search, assays would likely involve B-cell lymphoma cell lines that are dependent on BTK signaling. The endpoint of such assays is typically the measurement of cell viability or proliferation (e.g., using MTS or CellTiter-Glo assays) or the inhibition of a specific downstream signaling event (e.g., phosphorylation of a BTK substrate).

ACP-5862 is a major, active metabolite of acalabrutinib that significantly contributes to the overall clinical activity of the drug. It is a potent and selective covalent inhibitor of BTK, with a slightly lower in vitro potency but a significantly longer half-life and higher systemic exposure compared to its parent compound. The metabolism of acalabrutinib to ACP-5862 is primarily mediated by CYP3A4. This initial assessment underscores the importance of considering the bioactivity of ACP-5862 when evaluating the pharmacology of acalabrutinib. Further research into the detailed experimental protocols and the kinase selectivity profile of ACP-5862 would provide an even more complete understanding of its biological activity.

References

- 1. medicine.com [medicine.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Identification and Characterization of ACP-5862, the Major Circulating Active Metabolite of Acalabrutinib: Both Are Potent and Selective Covalent Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

The Intrinsic Activity of ACP-5862: A Comprehensive Review of the Major Active Metabolite of Acalabrutinib

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ACP-5862 is the major and pharmacologically active metabolite of acalabrutinib, a highly selective, second-generation Bruton tyrosine kinase (BTK) inhibitor. This whitepaper provides a comprehensive technical review of the existing research on ACP-5862, consolidating its pharmacokinetic and pharmacodynamic profiles, mechanism of action, and its contribution to the overall clinical efficacy and safety of acalabrutinib. All quantitative data has been summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise understanding of the current state of knowledge on ACP-5862.

Introduction

Acalabrutinib is a potent and selective inhibitor of Bruton tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, trafficking, and adhesion.[1] Upon administration, acalabrutinib is extensively metabolized, primarily by CYP3A enzymes, to form its major active metabolite, ACP-5862.[1][2][3] ACP-5862 circulates in human plasma at concentrations two- to three-fold higher than the parent drug and contributes to the overall pharmacological activity of acalabrutinib.[1][3][4] This document serves as a detailed technical guide, summarizing the current understanding of ACP-5862's preclinical and clinical pharmacology.

Mechanism of Action

Both acalabrutinib and ACP-5862 are irreversible inhibitors of BTK.[1] They form a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to its inhibition.[1][5] This inhibition blocks the downstream signaling pathways necessary for B-cell proliferation and survival, thereby reducing malignant B-cell growth.[1] While sharing the same mechanism, ACP-5862 is approximately 50% less potent than acalabrutinib in its inhibition of BTK.[3][4][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for ACP-5862 in comparison to its parent compound, acalabrutinib.

Table 1: In Vitro Potency

| Compound | Target | Assay | IC50 (nM) | EC50 (nM) |

| Acalabrutinib | BTK | LanthaScreen | 3 | - |

| ACP-5862 | BTK | LanthaScreen | 5.0 | - |

| Acalabrutinib | Anti-IgD-induced CD69 expression in hWB | - | - | 9.2 ± 4.4 |

| ACP-5862 | Anti-IgD-induced CD69 expression in hWB | - | - | 64 ± 6 |

hWB: human Whole Blood Data sourced from[2][7]

Table 2: Pharmacokinetic Parameters

| Parameter | Acalabrutinib | ACP-5862 |

| Time to Peak (Tmax) | 0.9 hours (range: 0.5 - 1.9) | 1.6 hours (range: 0.9 - 2.7) |

| Half-Life (t1/2) | 1 hour | 3.5 - 6.9 hours |

| Volume of Distribution (Vdss) | ~101 L | ~67 L |

| Clearance | 71 L/hour | 13 L/hour |

| Plasma Protein Binding | 97.5% | 98.6% |

Table 3: Drug-Drug Interaction Potential

| Enzyme | Acalabrutinib (Inhibition) | ACP-5862 (Inhibition) |

| CYP3A4 | Weak | Weak (time-dependent) |

| CYP2C8 | Weak | Weak (time-dependent) |

| CYP2C9 | Weak | Weak |

| CYP2C19 | - | Weak |

Experimental Protocols

In Vitro BTK Inhibition Assay (LanthaScreen™)

The enzymatic activity of BTK was assessed using the LanthaScreen™ Eu Kinase Binding Assay.

-

Reagents : Recombinant human BTK enzyme, fluorescently labeled ATP-competitive kinase inhibitor (tracer), and a europium-labeled anti-tag antibody.

-

Procedure :

-

Acalabrutinib or ACP-5862 was serially diluted and incubated with the BTK enzyme.

-

The tracer and the europium-labeled antibody were added to the mixture.

-

The reaction was allowed to reach equilibrium.

-

-

Detection : The assay measures the fluorescence resonance energy transfer (FRET) between the europium-labeled antibody bound to the kinase and the tracer bound to the kinase's ATP site.

-

Data Analysis : The IC50 values were calculated by measuring the concentration of the inhibitor required to displace 50% of the tracer.

Population Pharmacokinetic (PK) Modeling

A nonlinear mixed-effects modeling approach was used to characterize the pharmacokinetics of acalabrutinib and ACP-5862.

-

Data Collection : Plasma concentration-time data were collected from multiple clinical studies involving patients with B-cell malignancies and healthy subjects.[9][10]

-

Model Structure : A two-compartment model with first-order elimination was used to describe the pharmacokinetics of both acalabrutinib and ACP-5862.[9] The formation rate of ACP-5862 was linked to the clearance of acalabrutinib.

-

Covariate Analysis : The influence of various factors such as health status, Eastern Cooperative Oncology Group (ECOG) performance status, and co-administration of other drugs (e.g., proton-pump inhibitors) on the PK parameters was evaluated.[9]

-

Software : NONMEM (ICON Development Solutions) is a commonly used software for population PK analysis.

Clinical Significance and Safety

Exposure-response analyses from clinical trials have demonstrated that there are no clinically meaningful correlations between the systemic exposure of acalabrutinib or ACP-5862 and efficacy or safety outcomes in patients with B-cell malignancies.[11][12][13] These findings support the use of a fixed-dose regimen of acalabrutinib (100 mg twice daily).[10][11] The safety profile of acalabrutinib is well-characterized, and the contribution of ACP-5862 to the overall safety profile is considered as part of the total active moieties.[10][11]

Conclusion

ACP-5862 is the major, pharmacologically active metabolite of acalabrutinib that significantly contributes to the overall clinical efficacy of the drug. It shares a similar mechanism of action with its parent compound, irreversibly inhibiting BTK, albeit with a lower potency. The pharmacokinetic profile of ACP-5862 is well-defined, with a longer half-life and higher plasma concentrations compared to acalabrutinib. The comprehensive data reviewed in this whitepaper underscores the importance of considering the contribution of active metabolites in drug development and clinical practice. The established exposure-response relationships for acalabrutinib and ACP-5862 support the current fixed-dosing strategy in patients with B-cell malignancies. Further research may continue to explore the nuanced roles of ACP-5862 in specific patient populations and its potential interactions with other therapeutic agents.

References

- 1. medicine.com [medicine.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. researchgate.net [researchgate.net]